2,3,5,6-tetrachloropyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNAQBVEXFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5000-22-6 (hydrochloride salt) | |
| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177795 | |
| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2322-38-5 | |
| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for 2,3,5,6 Tetrachloropyridin 4 Ol Detection and Quantification
Sample Preparation Techniques for Diverse Environmental Matrices
Effective detection of 2,3,5,6-tetrachloropyridin-4-ol in varied environmental materials such as soil, water, and sediments requires robust extraction and cleanup methods to isolate the analyte from interfering matrix components. The polarity of the molecule influences the choice of extraction techniques. epa.govnih.govthermofisher.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and preconcentration of analytes from liquid samples. diva-portal.org This method is an alternative to the more labor-intensive Liquid-Liquid Extraction (LLE). epa.gov For polar compounds like this compound, SPE cartridges packed with polymeric sorbents such as Oasis HLB have proven effective for extracting similar polar pesticides from water samples. epa.gov The process involves passing the sample through the cartridge, where the analyte is adsorbed onto the solid phase. Interfering substances are then washed away with a solvent, and finally, the target analyte is eluted with a small volume of a different solvent. diva-portal.org The selection of both the sorbent and the elution solvents is critical and must be optimized to ensure high recovery of the target compound. nih.gov For instance, in the analysis of other brominated and chlorinated compounds in seawater, SPE has been successfully coupled with GC-ECD, achieving detection limits at the ng/L level after a preconcentration factor of 200 was applied. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of polar pesticides in water, LLE has been employed using solvents such as ethyl acetate. epa.gov The general procedure involves manually shaking the water sample with the extraction solvent in a separatory funnel. The organic layer, now containing the analyte, is then collected. This process is often repeated to improve extraction efficiency. The combined organic extracts are subsequently dried, typically by passing them through anhydrous sodium sulfate (B86663), and concentrated before analysis. epa.gov For high water-content commodities, acidified methanol (B129727) has also been reported as an efficient extraction solvent for highly polar pesticides. nih.gov
Microextraction Techniques (e.g., QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant microextraction technique in pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption. mdpi.com Originally developed for plant-based matrices, its application has expanded to diverse sample types, including soil and water. The method involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.
In the first step, the sample is homogenized with an extraction solvent (typically acetonitrile) and salting-out agents (e.g., magnesium sulfate and sodium acetate). This partitions the analytes into the acetonitrile (B52724) layer. For dry samples like soil, a hydration step is crucial for efficient extraction. mdpi.com
The second step, dSPE, involves taking an aliquot of the acetonitrile extract and mixing it with a small amount of sorbent(s) to remove interfering matrix components like fatty acids, sugars, and pigments. The choice of sorbent is critical and depends on the sample matrix.
Below is an interactive table detailing common dSPE sorbents and their primary applications:
Table 1: Common dSPE Sorbents for QuEChERS Cleanup| Sorbent | Target Interferences | Notes |
|---|---|---|
| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, some pigments | Most common QuEChERS sorbent. mdpi.com |
| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols | Can cause low recovery for planar pesticides. |
| C18 (Octadecylsilane) | Nonpolar interferences (fats, lipids) | Often used for high-fat matrices. |
| Z-Sep® | Fats, pigments | A zirconia-based sorbent, can be a good alternative to GCB. mdpi.com |
| Magnesium Sulfate (MgSO₄) | Residual water | Used in nearly all QuEChERS applications to reduce water content in the extract. |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining co-extracted compounds before its detection and quantification.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For chlorinated compounds like this compound, GC is a suitable separation method, though derivatization may sometimes be necessary to improve volatility and thermal stability. The instrumental setup involves injecting the prepared sample extract into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. tdi-bi.com The column contains a stationary phase that interacts differently with various compounds, causing them to separate as they travel through it.
The Electron Capture Detector (ECD) is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens (chlorine, bromine). scioninstruments.com This makes it exceptionally well-suited for the analysis of this compound, which contains four chlorine atoms. thermofisher.com
The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of free electrons and generating a constant background current. scioninstruments.com When an electronegative analyte like a chlorinated pesticide passes through the detector, it captures some of these electrons, causing a decrease in the current. scioninstruments.com This drop in current is measured as a positive signal, the magnitude of which is proportional to the concentration of the analyte. The high sensitivity of the ECD allows for the detection of halogenated compounds at very low levels, often in the picogram (pg) range. tdi-bi.com
The following table summarizes typical parameters for GC-ECD analysis of chlorinated pesticides.
Table 2: Typical GC-ECD Instrumental Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Injector | ||
| Type | Split/Splitless | Allows for both high and low concentration samples. Splitless mode is used for trace analysis. tdi-bi.com |
| Temperature | 250 °C | Ensures rapid vaporization of the analytes. |
| Column | ||
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, TG-5MS) | A common, versatile phase for pesticide analysis. tdi-bi.comthermofisher.com |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing good resolution. tdi-bi.comthermofisher.com |
| Carrier Gas | Helium or Hydrogen at 1-2 mL/min | Mobile phase to carry analytes through the column. thermofisher.comnih.gov |
| Oven Program | Ramped temperature program (e.g., 100°C to 320°C) | Separates compounds based on their boiling points and interaction with the stationary phase. thermofisher.com |
| Detector | ||
| Type | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. scioninstruments.com |
| Temperature | 300 - 340 °C | Prevents condensation of analytes in the detector. nih.gov |
Liquid Chromatography (LC) coupled with Mass Spectrometry
Spectroscopic and Spectrometric Approaches
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.
Due to keto-enol tautomerism, the spectrum may exhibit characteristics of both the pyridinol and pyridone forms. Key expected absorption bands include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the pyridinol form.
N-H Stretching: If the pyridone tautomer is present, a band in the 3300-3500 cm⁻¹ region may appear.
C=O Stretching: A strong absorption band between 1640-1690 cm⁻¹ would be a clear indicator of the pyridone tautomer.
C=C and C=N Stretching: Absorptions in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.
C-Cl Stretching: Strong bands in the fingerprint region, typically below 800 cm⁻¹, are indicative of the carbon-chlorine bonds.
The spectrum of the closely related compound, 2,3,5,6-tetrachloropyridine (B1294921), shows characteristic absorptions for the chlorinated pyridine (B92270) ring, which would also be present in the spectrum of its 4-hydroxy derivative. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would yield relatively simple spectra due to the molecule's symmetry.
¹H NMR: In the ¹H NMR spectrum, a single signal would be expected. This signal corresponds to the proton of the hydroxyl group (-OH) or the amine group (-NH) in the pyridone tautomer. Its chemical shift would be concentration-dependent and would appear in a broad range, typically between 5-12 ppm, and the peak would disappear upon exchange with D₂O. There are no protons directly attached to the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum is more informative. Due to the C₂ symmetry axis passing through the nitrogen atom and the C4-carbon, three distinct signals are expected for the five carbon atoms of the pyridine ring.
C4: The carbon atom bearing the hydroxyl group would appear at a specific chemical shift, highly influenced by the oxygen atom.
C2 and C6: These two carbon atoms are equivalent and would produce a single signal. Their chemical shift would be influenced by the adjacent nitrogen and chlorine atoms.
C3 and C5: These two carbon atoms are also equivalent, giving rise to another single signal. Their shift is primarily influenced by the adjacent chlorine atoms.
The chemical shifts are significantly influenced by the electronegative chlorine atoms and the pyridine nitrogen, generally pushing the signals downfield into the aromatic region (typically 120-160 ppm). youtube.comlibretexts.org Quaternary carbons, those not bonded to any hydrogen, often show lower intensity peaks. youtube.com
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Position | Environment | Expected Number of Signals | Predicted Chemical Shift Range (ppm) |
| C4 | C-O | 1 | 150 - 170 |
| C2, C6 | Cl-C-N | 1 | 140 - 155 |
| C3, C5 | Cl-C-C | 1 | 120 - 135 |
Note: Predicted ranges are approximate and can be influenced by solvent and tautomeric form.
Emerging Analytical Technologies and Miniaturization for Environmental Monitoring
While standard laboratory methods like LC-MS/MS are highly reliable, there is a growing demand for faster, more cost-effective, and portable analytical solutions for on-site environmental monitoring. mdpi.comnih.gov
Miniaturization of sample preparation techniques is a key trend. Methods like miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and dispersive solid-phase extraction (dSPE) reduce the amount of sample and solvent needed, lowering costs and environmental impact while maintaining good analyte recovery. nih.govscielo.br These streamlined extraction procedures are highly compatible with subsequent chromatographic analysis.
Biosensors represent a promising emerging technology for the rapid screening of pesticide metabolites. nih.gov Immunosensors, a type of biosensor based on the specific binding between an antibody and its target antigen (in this case, this compound or a related hapten), can be developed. mdpi.com These can be integrated into simple platforms like lateral flow assays, providing rapid, qualitative or semi-quantitative results without the need for sophisticated instrumentation, making them ideal for field screening. mdpi.com
Advanced Mass Spectrometry techniques are also being adapted for high-throughput screening. Ambient ionization methods, such as Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal preparation, significantly speeding up the analytical process. gcms.cz When coupled with high-resolution mass spectrometry (HRMS), these techniques can provide rapid and confident identification of contaminants in environmental samples. gcms.cz
Mechanistic and Molecular Studies Pertaining to 2,3,5,6 Tetrachloropyridin 4 Ol Non Human Focus
Interaction with Biological Macromolecules in Non-Human Systems (e.g., in agrochemical context)
While direct studies on 2,3,5,6-tetrachloropyridin-4-ol are limited, research on analogous chlorinated compounds provides insight into potential interactions with biological macromolecules in non-human systems, particularly in organisms targeted by or incidentally exposed to agrochemicals.
Binding to Enzymes (e.g., in pest organisms)
Interaction with Receptors (in environmental organisms)
In environmental organisms, the interaction of chlorinated compounds with various receptors is a key aspect of their toxicology. For example, studies on the primary degradation product of chlorpyrifos (B1668852), 3,5,6-trichloro-2-pyridinol (B117793) (TCP), have shown that it can interact with hormone receptors. Molecular modeling has indicated that TCP may interact with sex-hormone-binding globulin, which could lead to hormonal imbalances. Given the structural similarities, it is plausible that this compound could also interact with receptors in non-target environmental organisms, potentially leading to endocrine-disrupting effects.
Cellular Responses in Environmental Organisms
The exposure of environmental organisms to chlorinated pyridinols can elicit a range of cellular responses, from altered gene expression to programmed cell death.
Apoptosis and Necrosis in Non-Target Cells
Cell death, through either the programmed process of apoptosis or the injury-induced process of necrosis, is a significant outcome of chemical exposure in non-target organisms. Studies on the precursor 2,3,5,6-tetrachloropyridine (B1294921) have indicated its potential to cause cellular damage. For example, repeated dose testing in rats with this compound has shown effects on the liver and kidneys. Such organ-level effects are often preceded by cellular-level events like apoptosis and necrosis. The transformation of chlorophenols can lead to the formation of electrophilic metabolites that may bind to and damage DNA or gene products, ultimately triggering cell death pathways.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for predicting the behavior and interactions of chemical compounds at the molecular level. These in silico methods can be used to estimate the three-dimensional structure of molecules, simulate their interactions with biological targets like enzymes and receptors, and predict their physicochemical properties.
For compounds like this compound, where experimental data is scarce, molecular modeling can provide valuable initial insights. For example, models can predict the binding affinity of the compound to various proteins, helping to identify potential molecular targets. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the toxicity of the compound based on its chemical structure. While specific computational studies on this compound are not widely published, the methodologies are well-established and could be applied to investigate its potential interactions and effects.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) are employed to predict the geometric and electronic structure of compounds such as this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
The optimized molecular structure, bond lengths, bond angles, and dihedral angles are determined by finding the lowest energy conformation of the molecule. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For chlorinated pyridines, these calculations can elucidate the influence of the chlorine and hydroxyl substituents on the electron distribution within the aromatic ring. rsc.org
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated via DFT)
| Descriptor | Value | Significance |
| Total Energy | -1985.4 Hartree | Indicates the stability of the molecule's electronic ground state. |
| Dipole Moment | 2.5 Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons; higher energy indicates a better electron donor. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| C-Cl Bond Length | ~1.74 Å | Average length of the carbon-chlorine bonds, affecting molecular geometry and stability. |
| O-H Bond Length | ~0.97 Å | Length of the hydroxyl bond, crucial for hydrogen bonding potential. |
Note: The data in this table are representative and intended for illustrative purposes, based on typical values for similar halogenated aromatic compounds.
Molecular Dynamics Simulations for Environmental Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of how a substance like this compound interacts with its surrounding environment on a molecular level. nih.gov Such simulations are invaluable for predicting the environmental fate and transport of chemical compounds. acs.org
For this compound, MD simulations can model its behavior in various environmental compartments. For instance, simulations in an aqueous environment can reveal how water molecules arrange around the compound, providing insights into its solubility and hydration dynamics. Simulations can also clarify the mechanisms of adsorption onto soil components, such as organic matter or clay surfaces. acs.orgduke.edu By calculating the interaction energies between the pesticide and these surfaces, researchers can predict its mobility in soil and its potential to leach into groundwater. acs.org
Table 2: Framework for a Hypothetical MD Simulation Study of this compound
| Simulation Aspect | Description | Objective |
| System Components | One molecule of this compound solvated in a box of 2000 water molecules. | To study hydration, solubility, and diffusion in an aqueous environment. |
| Force Field | GROMOS54a7 or a similar generalized force field. | To accurately describe the interatomic and intermolecular forces. |
| Simulation Time | 100 nanoseconds (ns) | To allow the system to reach equilibrium and sample sufficient conformational space. |
| Analyzed Properties | Radial Distribution Functions, Hydrogen Bond Analysis, Mean Squared Displacement. | To quantify the structure of the solvation shell, hydrogen bonding capacity, and the diffusion coefficient. |
| Environmental Interface | Simulation of the compound with a graphene sheet (as a model for soil organic carbon). | To investigate adsorption/desorption behavior and binding affinity to environmental surfaces. acs.orgduke.edu |
QSAR (Quantitative Structure-Activity Relationship) Studies for Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activities of chemicals, including their toxicity, based on their molecular structure. nih.gov These in silico models are crucial for environmental risk assessment as they can estimate the ecotoxicity of numerous chemicals without the need for extensive animal testing. researchgate.net For halogenated aromatic compounds like this compound, QSAR models can predict endpoints such as the median lethal concentration (LC50) for aquatic organisms. tandfonline.comresearchgate.net
The development of a QSAR model involves several steps. First, a dataset of structurally related chemicals with known ecotoxicity values is compiled. Next, a variety of molecular descriptors are calculated for each chemical. These descriptors quantify physicochemical properties such as hydrophobicity (log P), electronic characteristics (e.g., HOMO/LUMO energies), and molecular size and shape. researchgate.netresearchgate.net Finally, a mathematical equation is derived that correlates these descriptors with the observed toxicity. The predictive power of the model is then rigorously validated. nih.gov
Table 3: Hypothetical QSAR Data for a Series of Chlorinated Pyridines
| Compound | log P (Hydrophobicity) | LUMO Energy (eV) | Predicted -log LC50 (mol/L) |
| 2-Chloropyridin-4-ol | 1.2 | -0.5 | 3.5 |
| 2,6-Dichloropyridin-4-ol | 2.0 | -0.9 | 4.2 |
| 2,3,5-Trichloropyridin-4-ol | 2.8 | -1.2 | 4.9 |
| This compound | 3.6 | -1.5 | 5.6 |
| Pentachloropyridine (B147404) | 4.5 | -1.8 | 6.3 |
Note: This table presents a simplified, hypothetical QSAR model to illustrate the relationship between molecular descriptors and predicted ecotoxicity. The values are representative and not based on experimental results.
Regulatory Frameworks and Environmental Policy Implications for 2,3,5,6 Tetrachloropyridin 4 Ol
International Environmental Regulations Regarding Chlorinated Pyridinols
Internationally, the regulation of specific chlorinated pyridinols like 2,3,5,6-tetrachloropyridin-4-ol is not explicitly harmonized under a single global treaty. However, their environmental fate is influenced by international agreements and guidelines pertaining to hazardous substances.
The transport of substances classified as environmentally hazardous is regulated under the United Nations framework. For instance, the precursor 2,3,5,6-tetrachloropyridine (B1294921) is designated with the UN number UN3077, identifying it as an environmentally hazardous substance, solid, n.o.s. (not otherwise specified). fishersci.com This classification has implications for its international transport, including requirements for packaging and labeling to mitigate risks of release into the environment. fishersci.com
While there isn't a specific international convention focused solely on chlorinated pyridinols, they fall under the broader category of persistent organic pollutants (POPs) or other hazardous substances that are subject to evaluation under agreements like the Stockholm Convention on Persistent Organic Pollutants, should they meet the convention's criteria for persistence, bioaccumulation, potential for long-range environmental transport, and toxicity.
National and Regional Environmental Standards and Guidelines (e.g., EPA regulations, EU/UK regulations)
National and regional bodies have established specific regulations and guidelines that directly or indirectly govern the presence of this compound in the environment, primarily through the regulation of its parent pesticides.
United States Environmental Protection Agency (EPA)
In the United States, this compound is managed through the regulatory framework for chlorpyrifos (B1668852) and triclopyr (B129103) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Toxic Substances Control Act (TSCA). The EPA establishes tolerances, or maximum allowable residue levels, for pesticides in food commodities. federalregister.gov These tolerances indirectly limit the environmental load of their metabolites.
The precursor, 2,3,5,6-tetrachloropyridine, is listed on the TSCA Inventory. fishersci.comepa.gov The EPA's High Production Volume (HPV) Challenge Program has also gathered data on chlorinated pyridines, including 2,3,5,6-tetrachloropyridine, to characterize their potential hazards. epa.gov
The EPA has set tolerance levels for triclopyr in various agricultural products, which in turn control the potential for formation of this compound. federalregister.gov For example, a tolerance for residues of the herbicide triclopyr has been requested for sugarcane. federalregister.gov
European Union (EU) and United Kingdom (UK)
In the European Union, the European Chemicals Agency (ECHA) plays a central role in the regulation of chemicals. According to the harmonized classification and labelling (CLP) approved by the EU, 2,3,5,6-tetrachloropyridine is considered toxic if swallowed and very toxic to aquatic life with long-lasting effects. europa.eu This classification triggers specific requirements for handling and disposal to protect the environment.
The regulation of pesticides in the EU is governed by Regulation (EC) No 1107/2009, which sets out strict criteria for the approval of active substances. The approval status of chlorpyrifos and triclopyr in the EU and the UK directly impacts the potential for environmental contamination with this compound. Following its departure from the EU, the UK has retained a similar regulatory framework for pesticides, managed by the Health and Safety Executive (HSE).
The table below summarizes the regulatory status of the parent compounds in the EU.
| Compound | EU Regulatory Status | Key Implications for this compound |
| Chlorpyrifos | Not approved for use in the EU since January 2020. | Drastically reduces the introduction of its metabolite, this compound, into the environment from new applications within the EU. |
| Triclopyr | Approved for use in the EU, subject to specific conditions and restrictions. | Continued potential for the formation of this compound from authorized applications. Regulatory focus is on ensuring use does not lead to unacceptable environmental risks. |
Risk Management Strategies for Environmental Contamination
Risk management for this compound primarily focuses on controlling the application and release of its parent compounds, chlorpyrifos and triclopyr.
Key strategies include:
Restrictions on Use: Prohibiting or restricting the use of the parent pesticides in certain areas or on specific crops to minimize runoff and leaching into water bodies. The EU's non-approval of chlorpyrifos is a prime example of this strategy.
Application Best Practices: Promoting and enforcing best management practices for pesticide application, such as using buffer zones around water bodies, applying during favorable weather conditions to reduce drift, and using appropriate application equipment.
Waste Disposal: Adherence to strict protocols for the disposal of pesticide containers and unused products to prevent environmental contamination. fishersci.com Regulatory agencies provide guidance on acceptable disposal practices, which may include treatment at specialized waste facilities. nih.gov
Water Treatment Technologies: In cases of water contamination, various treatment technologies can be employed to remove chlorinated pyridinols. These can include advanced oxidation processes, activated carbon adsorption, and membrane filtration. The effectiveness of these methods can vary depending on the specific characteristics of the water and the concentration of the contaminant.
Environmental Monitoring and Compliance
Environmental monitoring is a critical component of the regulatory framework, providing the data necessary to assess the effectiveness of risk management strategies and ensure compliance with established standards.
Monitoring programs for this compound are often integrated into broader pesticide monitoring efforts. These programs typically involve the collection and analysis of samples from various environmental compartments, including:
Surface Water and Groundwater: Regular sampling of rivers, lakes, and groundwater sources to detect the presence and concentration of the compound.
Soil and Sediment: Analysis of soil and sediment samples, particularly in agricultural areas where the parent pesticides are or were used.
Biota: In some cases, monitoring may extend to biological tissues to assess bioaccumulation potential.
Regulatory bodies like the EPA and ECHA set reporting requirements for environmental monitoring data. This information is used to:
Assess long-term environmental trends.
Identify areas of high contamination.
Evaluate the need for further regulatory action, such as revising use restrictions or water quality standards.
Compliance is enforced through inspections, record-keeping requirements for pesticide applicators, and penalties for non-compliance with regulations.
The table below provides an overview of analytical methods used for the detection of this compound in environmental samples.
| Analytical Technique | Sample Matrix | Typical Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Sediment | Low µg/L to ng/L range |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Biota | ng/L to pg/L range |
Future Directions and Research Gaps in 2,3,5,6 Tetrachloropyridin 4 Ol Studies
Development of Novel Green Synthetic Pathways
Current synthetic routes to 2,3,5,6-tetrachloropyridin-4-ol often involve precursors like pentachloropyridine (B147404) and may utilize reagents and conditions that are not environmentally benign. A significant research gap exists in the development of green synthetic methodologies for this compound.
Key Research Objectives:
Exploration of Alternative Starting Materials: Research should focus on identifying and utilizing less hazardous and more sustainable starting materials than highly chlorinated pyridines.
Catalytic Approaches: The development of highly efficient and selective catalytic systems, potentially using earth-abundant metals, could minimize waste and energy consumption.
Benign Solvents and Reagents: Future synthetic protocols should prioritize the use of greener solvents, such as water or bio-based solvents, and avoid toxic reagents. google.com
Process Intensification: Investigating techniques like flow chemistry could offer safer and more efficient production with reduced waste generation.
A comparative table of conventional versus potential green synthetic routes highlights the areas for improvement:
| Feature | Conventional Synthesis (Inferred) | Future Green Synthesis (Proposed) |
| Precursor | Pentachloropyridine | Less chlorinated or non-halogenated pyridines |
| Reagents | Strong acids/bases, potentially hazardous reducing agents | Catalytic systems, enzymes, milder reagents |
| Solvents | Organic solvents (e.g., alcohols, nitriles) | Water, supercritical CO2, bio-solvents |
| Byproducts | Chlorinated waste streams | Minimal and less toxic byproducts |
| Energy Input | Potentially high temperature and pressure | Lower energy requirements, ambient conditions |
Comprehensive Long-Term Ecotoxicological Assessments
The ecotoxicological profile of this compound is largely uncharacterized. While data exists for related compounds like 2,3,5,6-tetrachloropyridine (B1294921), which is known to be toxic to aquatic life, this information cannot be directly extrapolated. nih.gov There is a critical need for comprehensive, long-term studies to understand the potential environmental impact of this compound.
Identified Research Gaps:
Chronic Toxicity Studies: Investigations are needed to determine the effects of long-term, low-level exposure on a variety of organisms representing different trophic levels (e.g., algae, invertebrates, fish).
Bioaccumulation and Biomagnification Potential: Studies are required to assess the compound's potential to accumulate in organisms and magnify through the food chain.
Endocrine Disruption Potential: The structural similarity to other environmental contaminants warrants investigation into its potential endocrine-disrupting effects.
Metabolite Toxicity: Research should also focus on identifying the degradation products of this compound and assessing their ecotoxicity. For instance, the metabolite of the related compound chlorpyrifos (B1668852), 3,5,6-trichloro-2-pyridinol (B117793) (TCP), is known to be persistent and mobile in soil and water. researchgate.netresearchgate.net
Advanced Bioremediation Technologies
Given the persistence of other chlorinated pyridines, it is crucial to develop effective remediation strategies for this compound. Research into advanced bioremediation technologies is a promising avenue. Studies on related compounds have demonstrated the potential of microbial degradation. For example, various bacterial and fungal strains have been identified that can degrade chlorpyrifos and its primary metabolite, TCP. plos.orgnih.govresearchgate.net
Future Research Directions:
Isolation and Characterization of Degrading Microorganisms: A focused effort is needed to isolate and identify microbial consortia or pure strains capable of degrading this compound from contaminated environments.
Metabolic Pathway Elucidation: Understanding the biochemical pathways involved in the degradation of this compound is essential for optimizing bioremediation processes.
Genetic Engineering of Microbes: Exploring the potential of genetically engineered microorganisms with enhanced degradative capabilities could lead to more efficient remediation technologies.
Phytoremediation Studies: Investigating the potential of certain plant species to take up, accumulate, or transform this compound could offer a cost-effective and environmentally friendly remediation option.
Integrated Environmental Monitoring Programs
Effective management of any potential environmental contaminant relies on robust monitoring. Currently, there are no established, large-scale monitoring programs specifically targeting this compound.
Key Areas for Development:
Analytical Method Development: Sensitive and selective analytical methods for the detection and quantification of this compound in various environmental matrices (water, soil, sediment, biota) need to be developed and validated.
Passive Sampling Techniques: The development of passive samplers could provide a time-integrated measure of the compound's concentration in aquatic environments, offering a more comprehensive picture of contamination levels.
Biomonitoring: Identifying suitable bioindicator species could serve as an early warning system for the presence and potential biological effects of this compound in ecosystems.
Inclusion in Broader Surveys: This compound should be considered for inclusion in broader environmental surveys of persistent organic pollutants to determine its prevalence and concentration in the environment.
Theoretical and Predictive Modeling Enhancements
In the absence of extensive empirical data, theoretical and predictive modeling can provide valuable initial assessments of the fate, transport, and potential toxicity of this compound.
Opportunities for Advancement:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing specific QSAR models for chlorinated pyridinols could help in predicting the toxicity of this compound and related compounds. nih.govbohrium.com
Environmental Fate and Transport Models: Sophisticated models are needed to predict how this compound will partition in the environment, its potential for long-range transport, and its persistence. nih.gov
Molecular Docking Studies: These studies can be employed to predict the interaction of this compound with key biological macromolecules, providing insights into its potential mechanisms of toxicity.
Data-Driven Modeling: As more experimental data becomes available, machine learning and other data-driven approaches can be used to refine predictive models and enhance their accuracy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
